molecular formula C26H26N4O4 B2700845 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide CAS No. 903257-56-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide

Número de catálogo: B2700845
Número CAS: 903257-56-7
Peso molecular: 458.518
Clave InChI: DNFOZFUXBWCPIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C26H26N4O4 and its molecular weight is 458.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on recent studies.

Synthesis

The synthesis of this compound involves several steps beginning with the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various substituents. The general synthetic route includes:

  • Formation of the Benzodioxin Derivative :
    • The initial step involves reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with appropriate acyl or sulfonyl chlorides in an alkaline medium to yield the benzodioxin derivative.
  • Substitution Reactions :
    • Subsequent reactions with pyridine derivatives and tetrahydroisoquinoline structures are performed under controlled conditions using polar aprotic solvents like DMF (dimethylformamide) and bases such as lithium hydride to facilitate the formation of the final product.

The synthesis has been characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm the structure of the synthesized compounds .

Biological Activity

The biological activity of this compound has been evaluated through various assays targeting specific enzymes and pathways relevant to diseases like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Enzyme Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on key enzymes:

  • α-Glucosidase Inhibition :
    • The compound demonstrated significant inhibitory activity against α-glucosidase, which is crucial for managing blood glucose levels in diabetic patients. The IC50 values were determined through enzyme kinetics studies .
  • Acetylcholinesterase Inhibition :
    • While showing weaker inhibition against acetylcholinesterase (AChE), the compound's activity suggests potential applications in neurodegenerative disorders where cholinergic signaling is impaired .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and its target enzymes. These studies indicate that the compound fits well within the active sites of both α-glucosidase and AChE, supporting its role as a potential therapeutic agent .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Diabetes Management :
    • A study reported that derivatives of benzodioxin exhibited notable reductions in postprandial blood glucose levels in diabetic models when administered alongside standard treatments .
  • Neuroprotective Effects :
    • Another investigation into related compounds suggested potential neuroprotective effects through modulation of cholinergic pathways in animal models of Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates good absorption from the gastrointestinal tract with metabolism primarily occurring in the liver. Excretion typically occurs via bile or feces. Understanding these parameters is crucial for optimizing dosing regimens in clinical settings .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives. For instance, a related compound was synthesized through the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamides under specific conditions to yield derivatives with enhanced biological activity . Characterization techniques such as proton-nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are crucial for confirming the structure of synthesized compounds .

Antidiabetic Potential

Recent studies have evaluated the anti-diabetic properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide. For example, derivatives were tested for their ability to inhibit the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. The results indicated promising inhibitory activity that suggests potential use in managing diabetes .

Anticancer Activity

The compound's structural features may also confer anticancer properties. Related benzodioxin derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is particularly relevant in targeting specific kinases involved in cancer progression . Further investigations into structure-activity relationships could elucidate the mechanisms behind these effects.

Neurological Disorders

Given the presence of isoquinoline moieties in the compound's structure, there is potential for applications in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. This opens avenues for research into their efficacy in conditions such as Parkinson's and Alzheimer's disease.

Antimicrobial Properties

The compound may exhibit antimicrobial properties due to its complex structure that can interact with microbial cell membranes or metabolic pathways. Preliminary studies on related compounds have indicated activity against a range of pathogens, warranting further exploration into its potential as an antimicrobial agent .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antidiabetic ActivityIdentified significant α-glucosidase inhibition by synthesized derivatives
Study 2Anticancer ActivityDemonstrated apoptosis induction in cancer cell lines
Study 3Structural AnalysisProvided insights into ligand interactions and binding affinities

Propiedades

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c31-25(26(32)29-21-7-8-23-24(14-21)34-13-12-33-23)28-16-22(19-6-3-10-27-15-19)30-11-9-18-4-1-2-5-20(18)17-30/h1-8,10,14-15,22H,9,11-13,16-17H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFOZFUXBWCPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.